![molecular formula C27H34N6O2S B2829755 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887213-98-1](/img/no-structure.png)

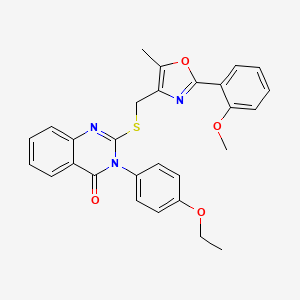

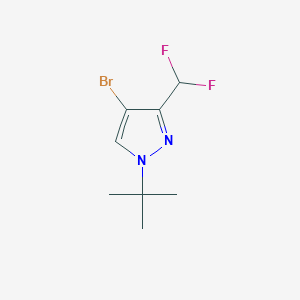

1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

カタログ番号 B2829755

CAS番号:

887213-98-1

分子量: 506.67

InChIキー: OGRYPKCYPZSFJR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

- Heterocyclic Compounds Synthesis : This chemical is part of a class of compounds used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have applications in pharmaceutical research due to their biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).

- Antihypertensive Agents Development : Some derivatives of this compound have been synthesized as potential antihypertensive agents. Their structure is related to prazosin, a medication used to treat high blood pressure (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

- Antimicrobial Activity : Certain derivatives of this compound have been tested for antimicrobial activity, indicating its potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Applications in Biological Research

- Enzyme Inhibition Studies : Some derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses (Asghari et al., 2016).

- Antiviral and Antitumor Research : Studies have also explored the use of derivatives in antiviral and antitumor research, highlighting their potential in medical research for treating various diseases (Petrie et al., 1985).

Advanced Chemical Synthesis Techniques

- Microwave-Assisted Synthesis : Advanced synthesis techniques like microwave-assisted synthesis have been used to create derivatives of this compound, indicating its role in modern chemical synthesis methods (Shaaban, 2008).

- Metal-Free Synthesis : The compound's derivatives have been synthesized through metal-free processes, highlighting the advancement in eco-friendly chemical synthesis methods (Zheng et al., 2014).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one with a 4-(4-benzylpiperazin-1-yl)-4-oxobutyl group and an isopentyl group.", "Starting Materials": [ "Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one", "4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride", "Isopentyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is reacted with sodium hydroxide and diethyl ether to form a sodium salt.", "The 4-(4-benzylpiperazin-1-yl)-4-oxobutyl chloride is reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the sodium salt of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one to form the desired compound.", "The isopentyl alcohol is reacted with hydrochloric acid to form the corresponding chloride.", "The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with the desired compound to form the final product.", "The final product is purified using methanol and recrystallization." ] } | |

CAS番号 |

887213-98-1 |

分子式 |

C27H34N6O2S |

分子量 |

506.67 |

IUPAC名 |

12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |

InChIキー |

OGRYPKCYPZSFJR-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)

![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829685.png)

![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)

![N1-cyclopentyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2829690.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2829691.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)